Androst-3-ol-17-one 3-p-toluenesulfonate
Description
General Overview of Organic Sulfonates as Activated Intermediates
Organic sulfonates, particularly esters of p-toluenesulfonic acid known as tosylates, are fundamental reactive intermediates in organic synthesis. wikipedia.org The utility of a tosylate stems from its function as an excellent leaving group, a stark contrast to the hydroxyl group (-OH) of the parent alcohol, which is a poor leaving group. youtube.commasterorganicchemistry.com
The transformation of an alcohol into a tosylate is a process often referred to as "alcohol activation." youtube.com It is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). pearson.comresearchgate.net The base serves to neutralize the hydrochloric acid byproduct of the reaction. masterorganicchemistry.com This conversion is critical because the tosylate anion (TsO⁻) is a weak base, stabilized by resonance, making it readily displaced by a wide range of nucleophiles. wikipedia.org
This activation facilitates nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions that would not proceed with the alcohol alone. wikipedia.orgpearson.com A key advantage of this method is that the formation of the sulfonate ester occurs with retention of the stereochemical configuration at the carbon atom bearing the oxygen, as the carbon-oxygen bond of the alcohol is not broken during the reaction. youtube.commasterorganicchemistry.com This predictability is crucial when dealing with stereochemically complex molecules like steroids. numberanalytics.com
Contextual Significance of Steroidal Frameworks in Chemical Research
Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton, known as the cyclopentanoperhydrophenanthrene nucleus. numberanalytics.com This rigid and well-defined three-dimensional structure has established steroids as a "privileged scaffold" in medicinal chemistry and drug discovery. semanticscholar.orgacs.org Their inherent ability to penetrate biological membranes and interact with specific receptors makes them ideal starting points for the design of new therapeutic agents. semanticscholar.orgacs.org
The chemical and biological properties of a steroid are highly dependent on the nature and stereochemistry of the functional groups attached to its core structure. numberanalytics.com Even minor modifications to the steroidal framework can lead to dramatic changes in biological activity. semanticscholar.org Consequently, a significant area of chemical research is dedicated to developing methods for the selective functionalization of the steroid nucleus. acs.org This research allows scientists to create libraries of steroidal derivatives to probe biological systems and develop molecules with enhanced potency, target specificity, or other desirable properties. semanticscholar.orgacs.orgacs.org
Positioning Androst-3-ol-17-one 3-p-toluenesulfonate within Contemporary Steroid Chemistry
This compound, also known by the trivial name Epiandrosterone (B191177) tosylate, is a synthetic steroid derivative that exemplifies the strategic use of sulfonate chemistry. steraloids.com It is derived from epiandrosterone (3β-hydroxy-5α-androstan-17-one), a natural metabolite of testosterone. steraloids.comnist.gov The compound's structure features the androstane (B1237026) skeleton with a ketone group at the C-17 position and, crucially, a p-toluenesulfonate (tosylate) group at the C-3 position. chemicalbook.com
The significance of this compound lies in its role as a versatile synthetic intermediate. As discussed, the tosylate group at the C-3 position is an excellent leaving group. This "activates" the C-3 position, making it susceptible to attack by a wide variety of nucleophiles. This allows for the precise and stereocontrolled introduction of new functional groups at this specific location on the steroid backbone, a reaction that would be difficult to achieve with the parent alcohol, epiandrosterone. Therefore, this compound is not an end product itself, but rather a key building block for the synthesis of novel and complex steroid derivatives for further research.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10429-00-2 | chemicalbook.comchemsrc.comchemicalbook.com |
| Molecular Formula | C26H36O4S | steraloids.comchemicalbook.comsigmaaldrich.com |
| Molecular Weight | 444.63 g/mol | steraloids.comchemicalbook.comsigmaaldrich.com |
| Melting Point | 157-160 °C | steraloids.com |
| Synonyms | Epiandrosterone tosylate, 17-oxo-5-alpha-androstan-3-beta-yl toluene-p-sulfonate, 3-(p-toluenesulfonyloxy)androst-17-one | steraloids.comchemicalbook.comsigmaaldrich.com |
Compound Nomenclature
Properties
CAS No. |
10429-00-2 |
|---|---|
Molecular Formula |
NiZr |
Origin of Product |
United States |
Applications As a Versatile Synthetic Intermediate in Steroid Chemistry
Precursor for the Synthesis of Novel Steroid Derivatives
The reactivity of the C-3 tosyloxy group makes Androst-3-ol-17-one 3-p-toluenesulfonate an ideal starting material for the synthesis of a variety of novel steroid derivatives. Nucleophilic substitution reactions at this position allow for the introduction of a wide range of atoms and functional groups, leading to compounds with unique chemical structures and biological activities.
For instance, the synthesis of 17α-amino-5α-androst-2-ene has been achieved starting from epiandrosterone (B191177), a closely related precursor, via the formation of its 3-tosylate. nih.gov This transformation highlights the utility of the tosylate as a leaving group to introduce nitrogen-containing moieties, which are prevalent in many biologically active steroids.
Furthermore, the C-3 position is a common site for the introduction of heterocyclic rings, leading to novel classes of steroidal compounds. Research has demonstrated the synthesis of steroidal[17,16-d]pyrimidines derived from epiandrosterone and androsterone. nih.gov In these syntheses, the initial steps often involve modifications that could be readily adapted to start from this compound, showcasing its potential in generating diverse heterocyclic steroid libraries.
The following table summarizes examples of novel steroid derivatives that can be synthesized from this compound or its close analogs.
| Starting Material Analogue | Reagents | Product Class | Reference |
| Epiandrosterone tosylate | Azide (B81097), then LiAlH4 | Aminosteroids | nih.gov |
| Epiandrosterone | Aromatic aldehydes, then guanidine (B92328) nitrate | Steroidal[17,16-d]pyrimidines | nih.gov |
Utility in Constructing Complex Steroidal Architectures
Beyond the synthesis of simple derivatives, this compound serves as a key building block for the construction of more complex steroidal architectures, such as bridged steroids and steroid dimers. These intricate molecules often possess unique three-dimensional shapes that can lead to novel biological activities.
The synthesis of 6,19-carbon-bridged steroids, for example, has been accomplished from related pregnane (B1235032) derivatives, demonstrating the feasibility of intramolecular reactions to form new rings within the steroid framework. rsc.org The principles of these syntheses, which often involve the strategic placement of reactive functional groups, can be applied to derivatives of this compound to create novel bridged androstanes.
Steroid dimers, where two steroid units are linked together, represent another class of complex architectures accessible from this intermediate. The synthesis of such dimers can be achieved through various coupling strategies, often involving the functionalization of specific positions on the steroid nucleus. mdpi.com The C-3 position, activated by the tosylate group, provides a convenient handle for linking to another steroid molecule, either directly or via a spacer.
Building Block for Stereochemically Defined Chemical Probes
The development of stereochemically defined chemical probes is crucial for studying the interactions of steroids with their biological targets, such as enzymes and receptors. This compound is an excellent starting material for the synthesis of such probes due to the stereochemical control afforded by the tosylation of the 3-hydroxy group and subsequent nucleophilic substitution reactions.
This intermediate can be used to synthesize labeled steroids, for example, by introducing isotopic labels through nucleophilic substitution with a labeled nucleophile. Radio-labeled derivatives of epiandrosterone have been used to study its metabolism, demonstrating the utility of this class of compounds in biochemical investigations. ebi.ac.uk
Furthermore, the synthesis of steroidal enzyme inhibitors often relies on the precise placement of functional groups that can interact with the active site of the target enzyme. nih.gov this compound can serve as a scaffold for the construction of such inhibitors, where the C-3 position can be modified to introduce functionalities that enhance binding affinity and selectivity. The synthesis of new molecular probes for investigating steroid biosynthesis has been a focus of research, with an emphasis on creating ligands that can selectively interact with specific receptors. nih.gov
The following table provides examples of the types of chemical probes that can be developed from this compound.
| Probe Type | Synthetic Strategy | Application |
| Isotope-labeled Steroids | Nucleophilic substitution with labeled nucleophiles | Metabolism and pharmacokinetic studies |
| Enzyme Inhibitors | Introduction of specific functional groups at C-3 | Studying enzyme mechanisms and drug development |
| Receptor Ligands | Elaboration into complex structures with high receptor affinity | Investigating steroid receptor function |
Role in Multi-Step Total and Partial Syntheses of Naturally Occurring and Unnatural Steroids
This compound and its precursors are valuable starting materials in the multi-step total and partial syntheses of both naturally occurring and unnatural steroids. The androstane (B1237026) skeleton provides a solid foundation upon which more complex structures can be built.
A significant application is in the synthesis of cardenolides, a class of steroids with important cardiac activity. The total synthesis of cardenolides such as acospectoside A and acovenoside B has been reported, often starting from more readily available steroid precursors. mdpi.comnih.gov In many of these synthetic routes, the modification of the A-ring, including the introduction of different functionalities at the C-3 position, is a key step. For example, the synthesis of calotropin (B1668234) and related cardenolides has been explored starting from 3-epiandrosterone. rsc.org
The versatility of this intermediate is further demonstrated in its potential use in the synthesis of other complex natural products. While many total syntheses aim for conciseness, the use of a pre-formed steroid nucleus can significantly shorten the synthetic route to complex targets. The enantioselective total synthesis of cardiotonic steroids like 19-hydroxysarmentogenin (B1257607) has been achieved using strategies that rely on the functionalization of a steroid core. nih.gov
Advanced Analytical Characterization in Research Settings
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed information about the molecular structure, stereochemistry, and dynamics of Androst-3-ol-17-one 3-p-toluenesulfonate.
Assignment of Proton and Carbon Resonances
The ¹H and ¹³C NMR spectra of this compound can be interpreted by comparing them to the spectra of its precursor, epiandrosterone (B191177), and considering the influence of the p-toluenesulfonate (tosylate) group.
The steroidal backbone protons are expected to appear in the upfield region of the ¹H NMR spectrum, typically between 0.7 and 2.5 ppm. The introduction of the tosylate group at the 3-position will cause a significant downfield shift of the H-3 proton due to the electron-withdrawing nature of the sulfonate ester. This proton would likely appear as a multiplet, with its coupling constants providing information about its spatial relationship with neighboring protons. The methyl protons of the steroid (C-18 and C-19) would remain as sharp singlets. The aromatic protons of the p-toluenesulfonate group will be observed in the aromatic region of the spectrum (around 7.0-8.0 ppm) as two distinct doublets, characteristic of a para-substituted benzene ring. The methyl protons of the tosyl group will also appear as a singlet, typically around 2.4 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the androstane (B1237026) skeleton will resonate at chemical shifts characteristic of steroidal systems. The C-3 carbon, directly attached to the tosylate group, will experience a significant downfield shift compared to its position in epiandrosterone. The carbonyl carbon at C-17 will be observed at a characteristic downfield position. The carbon signals of the p-toluenesulfonate group will also be present, with the aromatic carbons appearing in the range of 120-150 ppm and the methyl carbon around 21 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Steroidal Backbone | 0.7 - 2.5 | Multiplets |
| H-3 | Downfield shifted multiplet | Multiplet |
| C-18 Methyl | ~0.8 | Singlet |
| C-19 Methyl | ~1.0 | Singlet |
| Tosyl Methyl | ~2.4 | Singlet |
| Tosyl Aromatic | ~7.3 (d), ~7.8 (d) | Doublets |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Steroidal Backbone | 10 - 60 |
| C-3 | Downfield shifted |
| C-17 | ~220 |
| Tosyl Aromatic | 120 - 150 |
| Tosyl Methyl | ~21 |
Elucidation of Stereochemistry and Conformational Isomerism
The stereochemistry of the androstane core is well-established. For this compound, which is derived from epiandrosterone (3β-hydroxy-5α-androstan-17-one), the tosylate group is expected to be in the β-position. This can be confirmed by analyzing the coupling constants of the H-3 proton in the ¹H NMR spectrum. The magnitude of the coupling constants between H-3 and the adjacent protons at C-2 and C-4 will be indicative of their dihedral angles, thus confirming the stereochemical orientation of the tosylate group.
The steroid nucleus is a rigid structure, but some degree of conformational flexibility exists, particularly in the A-ring. The introduction of the bulky tosylate group at the 3β position may influence the conformational equilibrium of the A-ring. Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments can provide insights into the preferred conformation of the molecule in solution.
Dynamics and Intermolecular Interactions
While detailed studies on the molecular dynamics and intermolecular interactions of this compound are not extensively reported, NMR techniques can be employed to investigate these phenomena. Temperature-dependent NMR studies could reveal information about conformational changes or restricted bond rotations. Furthermore, intermolecular interactions, such as dimerization or aggregation in solution, could be studied by observing changes in chemical shifts and relaxation times at varying concentrations.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Both ESI and APCI are soft ionization techniques suitable for the analysis of steroid derivatives.
Electrospray Ionization (ESI): ESI is generally well-suited for polar molecules. Given the presence of the sulfonate ester group, this compound is expected to ionize efficiently in positive ion mode ESI, likely forming a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Due to its "soft" nature, ESI is expected to produce a prominent molecular ion peak with minimal in-source fragmentation, which is ideal for molecular weight confirmation.
Atmospheric Pressure Chemical Ionization (APCI): APCI is often used for less polar compounds and can sometimes lead to more in-source fragmentation compared to ESI. For this compound, APCI would also be expected to produce a protonated molecule [M+H]⁺. The choice between ESI and APCI would depend on the specific experimental conditions and the desired outcome (e.g., maximizing the molecular ion signal versus inducing some initial fragmentation for structural clues).
For molecular formula confirmation, high-resolution mass spectrometry (HRMS) coupled with either ESI or APCI would be employed to obtain an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The expected exact mass of the protonated molecule [C₂₆H₃₇O₄S]⁺ would be calculated and compared to the experimentally measured value.
Tandem Mass Spectrometry (MS/MS) for Structural Delineation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.
For this compound, the fragmentation pattern would be expected to involve characteristic losses from both the steroid core and the tosylate group. Key fragmentation pathways would likely include:
Loss of the p-toluenesulfonic acid: A major fragmentation pathway would be the neutral loss of p-toluenesulfonic acid (C₇H₈O₃S, 172.0 Da), resulting in an ion corresponding to the androstene cation.
Cleavage of the tosylate group: Fragmentation could also occur with the loss of the p-tolyl group or the entire tosyl radical.
Fragmentation of the steroid backbone: Subsequent fragmentation of the steroid core would lead to a series of characteristic product ions resulting from ring cleavages, similar to those observed for other androstane-type steroids.
By analyzing the m/z values of the product ions, the connectivity of the molecule can be confirmed, and the structure can be delineated.
Interactive Data Table: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Fragment Identity |
| 445.24 [M+H]⁺ | 273.22 | 172.02 | [M+H - C₇H₈O₃S]⁺ |
| 445.24 [M+H]⁺ | 255.21 | 190.03 | [M+H - C₇H₈O₃S - H₂O]⁺ |
| 445.24 [M+H]⁺ | 155.04 | 290.20 | Tosyl group fragments |
| 445.24 [M+H]⁺ | 91.05 | 354.19 | Tropylium ion from tosyl group |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Table 1: Representative Crystallographic Data for Androsterone (a related compound)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 10.12 |
| b (Å) | 7.89 |
| c (Å) | 10.98 |
| β (°) | 111.4 |
| Volume (ų) | 815.4 |
| Z | 2 |
Data for androsterone is used as a proxy to illustrate typical crystallographic parameters for this class of steroids. The actual unit cell dimensions for this compound will differ.
The determination of the absolute configuration by X-ray crystallography, often through the use of anomalous dispersion, would confirm the stereochemistry at all chiral centers of the androstane skeleton.
Chiroptical Methods (Optical Rotatory Dispersion, Circular Dichroism)
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques for investigating the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of left- and right-circularly polarized light with the molecule.
The key chromophore in this compound is the carbonyl group at the C17 position. This ketone group gives rise to a weak electronic absorption band in the ultraviolet region (around 280-300 nm), corresponding to an n → π* transition. It is this transition that is primarily responsible for the chiroptical properties observed in the ORD and CD spectra.
Optical Rotatory Dispersion (ORD):
The ORD spectrum of a 17-keto steroid typically shows a "Cotton effect," which is a characteristic anomalous dispersion curve in the region of the carbonyl absorption band. The sign and magnitude of the Cotton effect are highly dependent on the stereochemical environment of the chromophore. For 17-keto steroids of the 5α-androstane series, a positive Cotton effect is generally observed. This manifests as a peak at a longer wavelength and a trough at a shorter wavelength, with the inflection point corresponding to the wavelength of the absorption maximum.
Circular Dichroism (CD):
The CD spectrum provides more direct information about the differential absorption of circularly polarized light. For a 17-keto steroid, the CD spectrum will show a distinct peak (either positive or negative) centered at the wavelength of the n → π* transition. The sign of this peak (the "CD band") is directly related to the stereochemistry of the surrounding atoms. Similar to the ORD, 17-keto steroids in the 5α-androstane series typically exhibit a positive CD band.
Table 2: Representative Chiroptical Data for 17-Keto Steroids
| Technique | Parameter | Typical Value for 5α-Androstan-17-ones |
|---|---|---|
| ORD | Cotton Effect | Positive |
| Peak | ~310-320 nm | |
| Trough | ~270-280 nm | |
| CD | λmax (n → π*) | ~290-300 nm |
These chiroptical methods are invaluable for confirming the absolute configuration of the steroid, particularly the stereochemistry at and around the D-ring, and for studying conformational changes in solution.
Theoretical and Computational Studies of Androst 3 Ol 17 One 3 P Toluenesulfonate and Its Transformations
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Androst-3-ol-17-one 3-p-toluenesulfonate. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
For a molecule of this nature, DFT calculations would typically be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally indicates higher reactivity. In the context of this compound, the HOMO is likely to be localized on the electron-rich regions of the steroid nucleus or the tosylate group, while the LUMO would be associated with areas susceptible to nucleophilic attack.
Furthermore, these calculations can generate an electrostatic potential map, which visually represents the charge distribution across the molecule. In this compound, a significant positive charge would be expected on the sulfur atom of the tosylate group and the C3 carbon to which it is attached, making this site highly electrophilic and prone to reaction with nucleophiles. The oxygen atoms of the sulfonate group would, in contrast, exhibit negative electrostatic potential.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons. | |
| LUMO Energy | Indicates the molecule's ability to accept electrons. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |
| Electrostatic Potential at C3 | Positive | Highlights the primary site for nucleophilic attack. |
| Electrostatic Potential on Sulfonate Oxygens | Negative | Shows the electron-rich nature of the leaving group. |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.
Reaction Pathway Modeling and Transition State Characterization
This compound is primarily used in chemical synthesis as a substrate for nucleophilic substitution reactions, where the tosylate group acts as an excellent leaving group. Computational modeling can be used to map out the entire reaction pathway for such transformations, for instance, in a solvolysis reaction or substitution with an azide (B81097) ion.
Using methods like Transition State Theory, chemists can calculate the energy profile of a reaction, identifying the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are paramount in determining the reaction rate. For a substitution reaction at the C3 position of epiandrosterone (B191177) tosylate, computational models could distinguish between an SN1-type mechanism, proceeding through a carbocation intermediate, and an SN2-type mechanism, involving a concerted backside attack by the nucleophile.
The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state provides the activation energy, a key kinetic parameter. Such studies could reveal, for example, the stereochemical outcome of the reaction, which is critical in steroid chemistry.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of this compound is not static. The steroid's fused ring system is relatively rigid, but the p-toluenesulfonate group has rotational freedom. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in a solvent environment, MD can explore the accessible conformational space and reveal how the molecule's shape fluctuates. This is particularly important for understanding how the molecule interacts with other species in solution, such as reactants or solvent molecules, which can influence its reactivity. For instance, the orientation of the tosylate group could affect the accessibility of the C3 carbon to an incoming nucleophile.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers the capability to predict various spectroscopic properties, which can then be compared with experimental data for validation. This is a powerful approach for confirming the structure of a synthesized compound.
For this compound, one could computationally predict its Nuclear Magnetic Resonance (NMR) spectrum. DFT calculations can provide chemical shifts for the 1H and 13C atoms in the molecule. These predicted shifts can be compared to an experimentally obtained NMR spectrum to aid in the assignment of peaks to specific atoms, confirming the compound's structure.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. The characteristic stretches of the S=O and S-O bonds in the tosylate group, as well as the C=O stretch of the ketone at C17, could be predicted and compared with experimental IR data. A study on the synthesis of a 17α-amino derivative from epiandrosterone utilized IR and NMR spectroscopy to characterize the products, highlighting the practical application of these techniques.
Emerging Directions and Future Research Prospects
Development of Highly Efficient and Selective Catalytic Systems for Tosylate Transformations
The tosylate group in Androst-3-ol-17-one 3-p-toluenesulfonate is a key functional handle, but its transformations often require stoichiometric reagents and harsh conditions. Future research is focused on developing novel catalytic systems to enhance the efficiency and selectivity of reactions involving this steroidal tosylate.
Modern organic synthesis has seen a surge in the development of powerful catalytic methods. researchgate.net For tosylate transformations, this includes advancements in cross-coupling reactions, where transition metal catalysts (e.g., palladium, nickel, copper) enable the formation of carbon-carbon and carbon-heteroatom bonds. Research is ongoing to develop catalysts that are more tolerant of complex steroidal substrates, allowing for milder reaction conditions and broader functional group compatibility. organic-chemistry.org For instance, indium-catalyzed sulfonylation of alcohols to form sulfonic esters represents a mild and efficient alternative to traditional methods. organic-chemistry.org Similarly, ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to effectively catalyze the formation of alkyl tosylates from alcohols and toluenesulfonic acid anhydride (B1165640) under neutral conditions. organic-chemistry.org
A significant area of development is the use of catalyst-controlled transformations to achieve high regio- and stereoselectivity. researchgate.net In the context of this compound, this could translate to catalysts that can direct substitution reactions (e.g., SN2) at the C-3 position with high fidelity, overcoming challenges like elimination side reactions or rearrangements. The development of catalysts for reactions such as catalytic cyclometallation also opens new avenues for creating complex steroidal derivatives. nih.gov
Table 1: Examples of Modern Catalytic Methods for Sulfonate Synthesis
| Catalyst/Reagent System | Reaction Type | Substrates | Key Advantages |
| Indium | Sulfonylation | Alcohols, Amines | High efficiency, mild conditions, broad substrate scope including less nucleophilic anilines. organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | Tosylation | Primary and secondary alcohols | High yields, neutral and mild conditions, easy product purification. organic-chemistry.org |
| Dibutyltin (B87310) oxide | Selective Sulfonylation | Glycols | Rapid and selective for primary alcohols over secondary ones. organic-chemistry.org |
| 4-Methylpyridine N-oxide | Sulfonylation | Alcohols | Amine-free, mild room temperature conditions, suitable for base-sensitive substrates. organic-chemistry.org |
Integration of Chemoenzymatic and Biocatalytic Strategies
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to steroid modification. nih.govresearchgate.net Enzymes provide unparalleled regio- and stereoselectivity, which can be difficult to achieve with conventional chemical reagents, while chemical steps allow for a broader range of transformations. researchgate.netresearchgate.net
Future research will likely explore the use of enzymes to modify this compound or its precursors. For example, hydroxylation at specific, unactivated C-H bonds of the steroid nucleus is a challenging chemical transformation but can be achieved with high precision using engineered cytochrome P450 enzymes. researchgate.netrsc.org A biocatalytic hydroxylation could introduce new functionality to the androstane (B1237026) skeleton, which can then be further elaborated using the tosylate group.
Similarly, enzymes like ketosteroid isomerases (KSI) and dehydrogenases can be employed for specific modifications. nih.govnih.gov Glutathione S-transferases (GSTs) from certain species have been identified as highly efficient ketosteroid isomerases, capable of catalyzing double-bond isomerization in the steroid A-ring. nih.gov Such biocatalytic steps could be integrated into synthetic routes involving this compound to create novel analogues. The development of a chemoenzymatic strategy for the synthesis of 9,10-secosteroids, utilizing a 3-ketosteroid 9α-hydroxylase (KSH), highlights the potential of combining biocatalysis and chemical synthesis to access complex steroidal structures from readily available starting materials. nih.gov
Table 2: Selected Biocatalytic Transformations Applicable to Steroid Synthesis
| Enzyme Class | Transformation | Example Application | Reference |
| Cytochrome P450s | Regio- and stereoselective C-H hydroxylation | Synthesis of C19-hydroxylated steroids and 16α-hydroxy steroids. researchgate.netrsc.org | researchgate.net, rsc.org |
| 3-Ketosteroid 9α-hydroxylase (KSH) | C9-C10 bond cleavage, A-ring aromatization | Concise synthesis of 9,10-secosteroids. nih.gov | nih.gov |
| Ketosteroid Isomerase (KSI) | Double-bond isomerization | Isomerization of the double bond from C5-C6 to C4-C5 in the A-ring. nih.gov | nih.gov |
| Dehydrogenases/Reductases | Oxidation/Reduction of hydroxyl/keto groups | Δ1-Dehydrogenation of cortisone (B1669442) to prednisone. nih.gov | nih.gov |
Advancements in Asymmetric Synthesis Utilizing Steroidal Chiral Pools
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. researchgate.net The "chiral pool" approach is a key strategy in this field, where a readily available, enantiomerically pure natural product is used as a starting material. researchgate.netddugu.ac.in Steroids, with their rigid, polycyclic structure containing multiple stereocenters, are excellent examples of the chiral pool. researchgate.net
Androst-3-ol-17-one, the precursor to the tosylate, is derived from this natural chiral pool. Its inherent chirality can be used to direct the stereochemical outcome of subsequent reactions. Future research will focus on leveraging this "chiral scaffolding" to control the formation of new stereocenters. This can be achieved by designing reactions where the existing stereochemistry of the androstane nucleus influences the approach of reagents, a process known as substrate-controlled diastereoselection. ddugu.ac.in
Furthermore, the combination of the steroidal chiral pool with chiral catalysts or chiral auxiliaries can lead to very high levels of stereocontrol. nih.gov This allows for the synthesis of complex steroid derivatives with precisely defined three-dimensional structures. By starting with the defined stereochemistry of this compound, chemists can build additional complexity onto the molecule with a high degree of stereochemical precision, which is crucial for developing compounds with specific biological activities. nih.gov
Implementation of Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like steroids often involves multiple steps, which can be time-consuming and labor-intensive in traditional batch-wise operations. uva.nl Flow chemistry and automated synthesis platforms are emerging as transformative technologies in chemical synthesis. nih.govresearchgate.net
In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comresearchgate.net This technology offers significant advantages for steroid synthesis, including improved safety when handling hazardous reagents, better heat transfer for highly exothermic or endothermic reactions, and easier scalability. uva.nlnih.gov The integration of flow chemistry with other technologies like photochemistry and biocatalysis is a promising future direction for streamlining steroid synthesis. uva.nl
Automated synthesis platforms combine robotics with software control to perform multi-step syntheses with minimal human intervention. nih.govhealylab.com These platforms can accelerate the discovery and optimization of new synthetic routes and facilitate the rapid production of libraries of related compounds for screening purposes. sigmaaldrich.comchemspeed.com For a molecule like this compound, an automated platform could be programmed to perform the tosylation and subsequent diversification reactions, significantly speeding up the process of generating novel steroidal derivatives. youtube.com
Table 3: Comparison of Batch vs. Flow Chemistry for Steroid Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. mdpi.com |
| Safety | Handling of hazardous intermediates can be risky, especially at scale. | Enhanced safety due to small reaction volumes and contained systems. researchgate.netnih.gov |
| Scalability | Often difficult and requires re-optimization. | Straightforward scalability by running the system for longer periods. researchgate.net |
| Efficiency | Can be time-consuming with multiple manual work-up steps. | Increased efficiency through telescoped reactions and in-line purification. uva.nlmdpi.com |
| Reproducibility | Can vary between batches and scales. | High reproducibility due to precise parameter control. youtube.com |
Q & A
Basic Research Questions
Q. How can the purity of Androst-3-ol-17-one 3-p-toluenesulfonate be validated during synthetic preparation?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a Hypersil-ODS column (4.6 mm × 610 cm, 3 µm particle size) for assay and related compound analysis, as recommended for steroidal derivatives . Complement this with melting point analysis and comparison to literature values (e.g., NIST data ). For purification, recrystallization in anhydrous ethanol is advised, followed by elemental analysis (C, H, S) to confirm stoichiometry.
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
-
NMR : Analyze H and C NMR spectra to verify the androstane backbone and toluenesulfonate ester group. Key signals include methyl protons (δ 0.7–1.2 ppm) and aromatic protons from the p-toluenesulfonyl group (δ 7.2–7.8 ppm).
-
Mass Spectrometry : Monitor for molecular ion peaks (e.g., M at m/z 422) and fragmentation patterns. Deuterium retention studies (e.g., m/e 271 and 256 ions) can confirm stability under electron impact .
-
IR : Look for ester carbonyl (C=O) stretching at ~1730 cm and sulfonate S=O vibrations at ~1360–1180 cm .
Table 1: Key Spectroscopic Parameters
Technique Critical Peaks/Bands Purpose H NMR δ 0.7–1.2 (methyl), δ 7.2–7.8 (aromatic) Backbone and substituent confirmation MS m/z 422 (M), m/z 271 (M – CHO) Fragmentation pathway validation IR 1730 cm (C=O), 1360–1180 cm (S=O) Functional group identification
Advanced Research Questions
Q. How can contradictions in mass spectrometry data regarding deuterium retention in deuterated derivatives be resolved?
- Methodological Answer : If deuterium retention at m/e 271 (M – CHO) and 256 (M – CHO – CH) is inconsistent with expected fragmentation pathways, conduct isotopic labeling experiments paired with computational modeling. For example, compare experimental data with density functional theory (DFT) calculations (e.g., ωB97X-D/6-311++G level) to predict fragmentation behavior and identify possible isomerization or hydrogen scrambling . Validate findings using high-resolution MS (HRMS) to distinguish between isotopic peaks and structural isomers.
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
-
Stress Testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).
-
Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions.
-
Degradation Product Identification : Employ LC-MS/MS to characterize byproducts (e.g., hydrolyzed androstane derivatives or sulfonic acid formation) .
Table 2: Stability Study Parameters
Condition Parameters Analytical Method Acidic 0.1 M HCl, 25°C HPLC (Hypersil-ODS), retention time tracking Thermal 60°C, dry state TGA/DSC for decomposition onset Oxidative 3% HO, 40°C LC-MS/MS for radical-mediated products
Q. How should researchers address discrepancies in existing literature on metabolic pathways involving this compound?
- Methodological Answer : Perform a systematic literature review focusing on in vitro hepatic microsomal assays and in vivo rodent models. Cross-reference findings with structural analogs (e.g., other androstane derivatives) to identify conserved metabolic steps, such as cytochrome P450-mediated oxidation or sulfonate ester hydrolysis. Use class-based extrapolation strategies (e.g., organophosphate metabolism frameworks) to propose plausible pathways when direct data is lacking . For conflicting results, replicate key studies under controlled conditions (e.g., standardized incubation times, NADPH concentrations) and validate via isotopically labeled substrates.
Methodological Guidance for Data Presentation
- Figures and Tables : Ensure all figures include clear axis labels (e.g., "Wavelength (nm)" for UV spectra), standardized color schemes for comparative analyses, and explicit references to statistical significance (e.g., error bars, p-values) .
- Ethical Reporting : Disclose synthetic yields, side products, and handling precautions for toxic intermediates (e.g., toluenesulfonyl chloride) per ACS reagent guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
